molecular formula C16H22N2O3S B12931765 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-00-2

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12931765
CAS No.: 178980-00-2
M. Wt: 322.4 g/mol
InChI Key: ODCOINHOONMDRD-UHFFFAOYSA-N
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Description

Historical Context of Imidazole-Based Compound Development

The foundational work on imidazole chemistry dates to 1858, when Heinrich Debus first synthesized imidazole via the condensation of glyoxal, formaldehyde, and ammonia. This reaction, though low-yielding, established imidazole as a critical heterocyclic scaffold. Early derivatives, such as glyoxaline (the original name for imidazole), demonstrated the compound’s aromaticity and amphoteric nature, enabling its participation in acid-base catalysis and π-π stacking interactions.

By the late 19th century, Arthur Rudolf Hantzsch expanded synthetic methodologies, introducing multi-component reactions that enabled the preparation of C-substituted imidazoles. These advances laid the groundwork for functionalizing the imidazole ring at positions 1, 2, 4, and 5, which later became essential for tailoring electronic and steric properties. For example, Hantzsch’s microwave-assisted synthesis of 2,4,5-triphenylimidazole ("lophine") showcased early innovations in reaction optimization.

Modern synthesis techniques, such as ultrasound irradiation and nanoparticle catalysis, have further revolutionized imidazole chemistry. For instance, γ-Al₂O₃ nanoparticles catalyze the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles with yields exceeding 90% under ultrasonic conditions. Such methods emphasize efficiency and selectivity, critical for constructing complex derivatives like 1H-imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-.

Table 1: Milestones in Imidazole Synthesis

Year Innovation Key Contributors Impact
1858 Debus synthesis of imidazole Heinrich Debus Established core scaffold
1887 Naming of "imidazole" Arthur Rudolf Hantzsch Standardized nomenclature
2023 Ultrasound-assisted synthesis Reddy et al. Enabled high-yield multi-component reactions

Properties

CAS No.

178980-00-2

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[5-(3,5-dimethylphenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C16H22N2O3S/c1-10(2)15-16(18(5)14(9-19)17-15)22(20,21)13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3

InChI Key

ODCOINHOONMDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(N=C(N2C)CO)C(C)C)C

Origin of Product

United States

Preparation Methods

Formation of the Imidazole Core

The synthesis typically begins with the construction of the imidazole ring, a nitrogen-containing heterocycle fundamental to the compound’s structure. Commonly employed methods include:

  • Cyclization reactions involving precursors such as glyoxal, aldehydes, and ammonia or amines, which condense to form the imidazole ring system. For example, multi-component reactions like the Radziszewski synthesis use diketones, aldehydes, and ammonium acetate to efficiently generate substituted imidazoles in one pot.

  • Oxidative cyclization approaches where hydroxylamine derivatives react with glyoxalates to form N-oxide intermediates that cyclize and aromatize to yield hydroxy-substituted imidazoles.

Sulfonylation with 3,5-Dimethylphenylsulfonyl Group

The sulfonyl group is introduced through sulfonation reactions, typically involving:

  • Reaction of the imidazole intermediate with 3,5-dimethylphenylsulfonyl chloride under anhydrous conditions, often in the presence of a base such as triethylamine or pyridine to scavenge the released HCl.

  • Catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) may be employed to facilitate the formation of the sulfonamide bond, ensuring regioselective attachment at the 5-position of the imidazole ring.

Alkylation to Introduce Methyl and Isopropyl Groups

Selective alkylation is performed to install the methyl group at the N-1 position and the isopropyl group at the C-4 position:

  • Alkyl halides such as methyl iodide or methyl bromide are used under basic conditions (e.g., sodium hydride or potassium carbonate) to methylate the nitrogen atom of the imidazole ring.

  • The isopropyl group is introduced via alkylation with isopropyl halides or via Friedel-Crafts type alkylation on the imidazole ring, carefully controlled to avoid over-alkylation or side reactions.

Industrial and Laboratory Scale Production Considerations

  • Batch vs. Continuous Processes: Industrial synthesis may employ batch reactors for multi-step synthesis or continuous flow reactors to optimize reaction times, yields, and purity.

  • Optimization of Reaction Conditions: Temperature, solvent choice (e.g., dichloromethane, dimethylformamide), and reaction time are optimized to maximize yield and minimize by-products. For example, sulfonylation is often performed at low temperatures (0–5 °C) to control reactivity.

  • Purification: Crystallization, column chromatography, or recrystallization techniques are used to isolate the pure compound, with characterization by NMR, IR, and mass spectrometry to confirm structure.

Reaction Mechanisms and Analytical Insights

  • The cyclization step proceeds via nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration to form the imidazole ring.

  • Sulfonylation involves nucleophilic substitution where the nitrogen or carbon site on the imidazole attacks the sulfonyl chloride, forming a sulfonamide or sulfone linkage.

  • Alkylation reactions proceed via SN2 mechanisms on the nucleophilic nitrogen or carbon centers of the imidazole ring.

  • Spectroscopic techniques such as NMR (¹H and ¹³C) and X-ray crystallography are used to resolve structural ambiguities, especially regarding substitution positions and conformations.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Imidazole ring formation Glyoxal + ammonia/aldehydes, multi-component reaction Formation of imidazole core
2 Hydroxymethylation Formaldehyde or chloromethyl-imidazole intermediate Introduction of 2-methanol substituent
3 Sulfonylation 3,5-Dimethylphenylsulfonyl chloride, base (e.g., triethylamine) Attachment of sulfonyl group at 5-position
4 Alkylation Methyl iodide/bromide, isopropyl halide, base Methylation at N-1 and isopropylation at C-4
5 Purification Crystallization, chromatography Isolation of pure compound

Research Findings and Advances

  • Recent literature highlights the use of multi-component reactions (MCRs) to streamline the synthesis of substituted imidazoles, improving efficiency and regioselectivity.

  • Catalytic methods employing rhodium catalysts have been reported for sulfonylation and imidazole ring construction, offering milder conditions and higher yields.

  • Advances in dynamic NMR and computational chemistry have enhanced understanding of conformational dynamics and substitution patterns in such complex imidazole derivatives.

  • The combination of sulfonyl and alkyl substituents in this compound confers unique chemical reactivity and potential biological activity, motivating ongoing synthetic optimization.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of sulfonyl groups to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where halides are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce sulfides.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The sulfonyl group in this compound may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Compounds with imidazole structures have been studied for their anti-inflammatory effects. This particular compound could potentially inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis .
  • Cancer Treatment : Imidazole derivatives are being explored as anticancer agents. The ability of this compound to interact with specific cellular targets may lead to the development of novel chemotherapeutic agents .
  • Enzyme Inhibition : Studies have shown that imidazole compounds can act as enzyme inhibitors. This property is particularly useful in designing drugs that target specific enzymes involved in disease processes .

Material Science Applications

  • Polymer Synthesis : The unique chemical structure of 1H-Imidazole-2-methanol derivatives allows them to be used as monomers in polymer chemistry. This can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength .
  • Catalysis : Imidazole-based compounds are known catalysts in various organic reactions, including cross-coupling reactions and oxidation processes. Their ability to stabilize transition states makes them valuable in synthetic chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted on several imidazole derivatives demonstrated that modifications to the sulfonyl group significantly increased antimicrobial activity against Gram-positive bacteria. The specific compound was tested against Staphylococcus aureus and showed promising results, suggesting its potential as a new antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating chronic inflammatory diseases. Further research is needed to elucidate the precise mechanisms involved .

Case Study 3: Polymer Development

Researchers synthesized a series of polymers using 1H-Imidazole-2-methanol derivatives as building blocks. The resulting materials exhibited improved mechanical properties compared to traditional polymers, highlighting their applicability in industrial settings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Compound A : 1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-ethyl-4-(1-methylethyl)- (CAS 178980-59-1)
  • Key differences: Thioether vs. sulfonyl: A 3,5-dichlorophenylthio group replaces the sulfonyl group, reducing electron-withdrawing effects and increasing lipophilicity. Propanol vs. methanol: A longer carbon chain at C2 may alter solubility and hydrogen-bonding capacity. Ethyl vs. methyl: The N1 ethyl group increases steric bulk compared to the methyl group in the target compound.
  • Molecular formula : C17H22Cl2N2OS (Molar mass: 373.34).
Compound B : 1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-(2-hydroxyethyl)-4-(1-methylethyl)- (CAS 178980-57-9)
  • Thioether group: Similar to Compound A, but the hydroxyethyl group may improve aqueous solubility.
  • Molecular formula : C17H22Cl2N2O2S (Molar mass: 389.34).
Compound C : 1H-Imidazole-4-methanol,1-(triphenylmethyl)- (CAS 33769-07-2)
  • Key differences: Methanol position: The methanol group is at C4 instead of C2. Triphenylmethyl (trityl) group: A bulky protecting group at N1, which may hinder biological activity but improve synthetic handling.
  • Molecular formula : C23H20N2O (Molar mass: 340.42).

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~340–360 (estimated) 373.34 389.34
Key Functional Groups Sulfonyl, methanol Thioether, propanol Thioether, hydroxyethyl
Lipophilicity Moderate (sulfonyl group) High (Cl, thioether) Moderate (hydroxyethyl)
Hydrogen Bonding Strong (sulfonyl, methanol) Moderate (propanol) Strong (two hydroxyls)

Biological Activity

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a novel compound that belongs to the imidazole family, which is well-known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H19N3O. Its structure includes an imidazole ring, which is a common pharmacophore in many biologically active compounds. The presence of the sulfonyl group and various substituents enhances its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound in focus has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial efficacy using disk diffusion and broth microdilution methods, revealing that:

  • Minimum Inhibitory Concentration (MIC) values were particularly low against Staphylococcus aureus and Escherichia coli.
  • The compound exhibited enhanced activity due to the presence of long alkyl chains and specific substituents that lower pKa values, enhancing interaction with microbial membranes .

Table 1: Antimicrobial Activity of 1H-Imidazole Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Candida albicans128

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. The compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies indicated that the compound effectively reduced cell viability in several cancer lines, including:

  • HeLa (cervical cancer) : IC50 = 15 µg/mL
  • MCF7 (breast cancer) : IC50 = 20 µg/mL
  • PC3 (prostate cancer) : IC50 = 25 µg/mL

The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly impact its cytotoxicity, with certain substituents enhancing the activity against these cell lines .

Table 2: Cytotoxicity of 1H-Imidazole Derivatives

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
PC325Inhibition of angiogenesis

Other Biological Activities

Beyond antimicrobial and anticancer activities, imidazole derivatives have shown potential in various other therapeutic areas:

  • Antioxidant Activity : The compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions .

Q & A

Basic Question: What synthetic strategies are commonly employed for multi-substituted imidazole derivatives like this compound?

Answer:
The synthesis of tetra-substituted imidazoles typically involves multi-component reactions (MCRs) or stepwise functionalization. For example:

  • Radziszewski reaction : A classic method using diketones, aldehydes, and ammonium acetate to form imidazole cores .
  • Sulfonylation : Introducing sulfonyl groups (e.g., 3,5-dimethylphenylsulfonyl) via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Positional selectivity : Steric and electronic effects of substituents (e.g., isopropyl groups) influence regioselectivity during sulfonylation or alkylation steps .

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for such compounds?

Answer:
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects. For example:

  • X-ray crystallography : Provides definitive bond lengths/angles (e.g., C-S bond in sulfonyl groups: ~1.76 Å) and torsion angles .
  • DFT calculations : Compare experimental NMR shifts (e.g., ¹H/¹³C) with computed values to identify dominant conformers in solution .
  • Dynamic NMR : Detect rotational barriers in sulfonamide or methyl groups causing signal splitting at variable temperatures .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • FT-IR : Confirm sulfonyl group presence via S=O stretching (~1350–1150 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign substituents (e.g., 3,5-dimethylphenyl protons as two doublets at δ 6.8–7.2 ppm; isopropyl groups as septets at δ 2.5–3.0 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ peak) and fragmentation patterns .

Advanced Question: How does the sulfonyl group’s position affect reactivity in catalytic or biological applications?

Answer:

  • Electrophilicity : The 3,5-dimethylphenylsulfonyl group enhances electrophilic character at C2 of the imidazole, enabling nucleophilic attacks (e.g., in kinase inhibitors) .
  • Steric hindrance : Bulky substituents (e.g., isopropyl) near the sulfonyl group reduce enzymatic binding efficiency but improve metabolic stability .
  • Comparative studies : Imidazole-2-sulfonyl derivatives show higher reactivity than imidazole-4-sulfonyl analogs due to proximity to the nitrogen lone pairs .

Basic Question: What are the key challenges in optimizing reaction yields for this compound?

Answer:

  • Side reactions : Over-sulfonylation or ring-opening under harsh conditions (e.g., excess SOCl₂). Mitigated by low temperatures (0–5°C) and controlled stoichiometry .
  • Purification : Hydrophilic byproducts (e.g., methanol derivatives) require column chromatography with gradients of ethyl acetate/hexane .
  • Scale-up : Multi-step syntheses often suffer from <50% overall yields; flow chemistry or microwave-assisted methods improve efficiency .

Advanced Question: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

  • Docking studies : Predict binding affinity to targets (e.g., cytochrome P450) by simulating interactions between the sulfonyl group and active-site residues .
  • QSAR models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl) with antifungal/antibacterial activity .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments to optimize pharmacokinetics .

Basic Question: What safety protocols are essential when handling sulfonylated imidazoles?

Answer:

  • Toxicity : Sulfonyl chlorides and intermediates are corrosive; use PPE (gloves, goggles) and fume hoods .
  • First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Question: How do crystallographic data resolve ambiguities in regioisomer identification?

Answer:

  • Space group analysis : Monoclinic (e.g., P21/n) vs. orthorhombic systems distinguish regioisomers via unit cell parameters (e.g., a = 6.169 Å, β = 95.39° for imidazole-2-sulfonyl derivatives) .
  • Hydrogen bonding : Patterns (e.g., N-H···O=S interactions) confirm substituent positions .
  • Packing diagrams : Visualize steric clashes or π-π stacking to validate regiochemistry .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Polar aprotic solvents : DMF or DMSO for high solubility, followed by slow diffusion with water or ethanol .
  • Mixed solvents : Ethyl acetate/hexane (1:3) for needle-like crystals suitable for X-ray analysis .
  • Temperature gradient : Cooling from 60°C to 4°C enhances crystal uniformity .

Advanced Question: How can contradictory biological activity data be reconciled across studies?

Answer:

  • Assay variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus niger) or incubation times affect MIC values .
  • Synergistic effects : Co-administration with adjuvants (e.g., fluconazole) may mask standalone efficacy .
  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines) to identify trends .

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